(2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an organic solvent such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency . Additionally, the use of more stable boronic ester precursors can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology
In biological research, this compound can be used as a probe to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biomolecules such as sugars and nucleotides .
Medicine
Boronic acids have been investigated as inhibitors of enzymes such as proteases and kinases, which are important targets in the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers. The boronic acid group can be used to introduce functional groups that enhance the properties of the final material .
Mechanism of Action
The mechanism of action of (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins . The methoxy and piperidinyl groups can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: This compound has a similar boronic acid group attached to a pyridine ring but lacks the methoxy and piperidinyl substituents.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group and a boronic acid group attached to a pyridine ring but lacks the piperidinyl substituent.
Uniqueness
The presence of both the methoxy and piperidinyl groups in (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid makes it unique compared to other boronic acid derivatives. These substituents can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C11H17BN2O3 |
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Molecular Weight |
236.08 g/mol |
IUPAC Name |
(2-methoxy-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-17-11-7-9(12(15)16)6-10(14-11)8-2-4-13-5-3-8/h6-8,13,15-16H,2-5H2,1H3 |
InChI Key |
GCCPCNJQJXRLKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C2CCNCC2)(O)O |
Origin of Product |
United States |
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